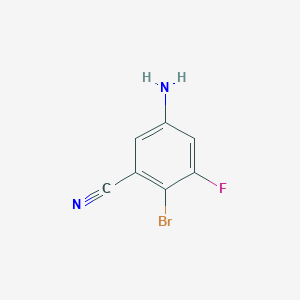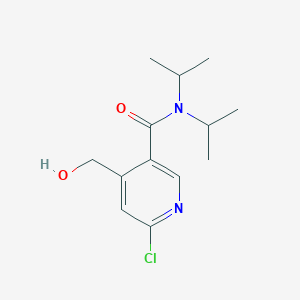![molecular formula C11H9ClS B13869735 2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
2-[3-(Chloromethyl)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Chloromethyl)phenyl]thiophene is a heterocyclic compound that contains a thiophene ring substituted with a chloromethyl group at the 3-position of the phenyl ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]thiophene typically involves the chloromethylation of 2-phenylthiophene. This can be achieved through the reaction of 2-phenylthiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Chloromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Major Products
Substitution Reactions: Substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Reduction Reactions: Methyl-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Chloromethyl)phenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-[3-(Chloromethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . In material science, the thiophene ring’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthiophene: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Methylthiophene: Contains a methyl group instead of a phenyl group, resulting in different electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups, affecting its chemical behavior and applications.
Uniqueness
2-[3-(Chloromethyl)phenyl]thiophene is unique due to the presence of the chloromethyl group, which provides additional reactivity for further functionalization.
Propiedades
Fórmula molecular |
C11H9ClS |
|---|---|
Peso molecular |
208.71 g/mol |
Nombre IUPAC |
2-[3-(chloromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H9ClS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 |
Clave InChI |
ATKBATFTGIIUHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=CS2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)




![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
